4-フルオロ-D-フェニルアラニン

概要

説明

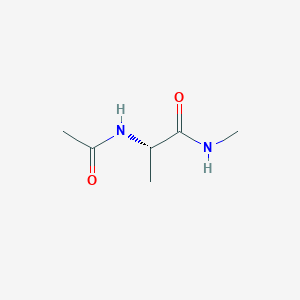

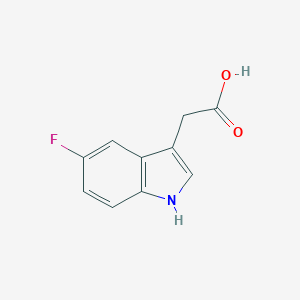

4-Fluoro-D-phenylalanine is a white to off-white powder . It is a building block used in the preparation of new peptidomimetics . It is also a phenylalanine derivative .

Synthesis Analysis

The enzymatic synthesis of fluorinated compounds has attracted attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

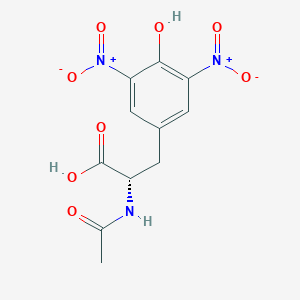

The molecular formula of 4-Fluoro-D-phenylalanine is C9H10FNO2 . The molecular weight is 183.18 .Chemical Reactions Analysis

Fluorinated phenylalanine derivatives participate in various chemical reactions, leveraging the unique properties conferred by the fluorine.Physical And Chemical Properties Analysis

4-Fluoro-D-phenylalanine is a white to almost white powder .科学的研究の応用

酵素阻害

4-フルオロ-D-フェニルアラニン: は、潜在的な酵素阻害剤としての役割で知られています。 ペプチドへの組み込みにより、安定性や反応性などのペプチドの特性を変えることで、酵素活性を変化させる可能性があります . このことは、さまざまな疾患の治療に使用できる酵素阻害剤の開発において、貴重なツールとなります。

治療薬

この化合物は、治療薬としての役割を果たす製薬業界で、大きな用途を有しています。 フッ素化された構造は、安定性やバイオアベイラビリティの向上など、薬物動態特性が改善された薬物の開発に貢献しています .

PETを用いた腫瘍イメージング

腫瘍生態系における陽電子放出断層撮影(PET)イメージングでは、4-フルオロ-D-フェニルアラニンが使用されます。 フッ素化されたアミノ酸は、放射性医薬品として機能し、がんの診断と治療計画を支援します .

タンパク質安定性

治療用タンパク質の安定性は、その有効性にとって極めて重要です。4-フルオロ-D-フェニルアラニンは、タンパク質の異化安定性を高めるために使用されており、タンパク質のフォールディングと安定性の研究において重要です .

ペプチドベースのワクチン

この化合物は、ペプチドベースのワクチンの開発にも不可欠です。 4-フルオロ-D-フェニルアラニンなどのフッ素化されたアミノ酸を組み込むことで、ワクチンのペプチドはより高い安定性を実現でき、これはその有効性にとって不可欠です .

医薬品開発

医薬品分子へのフッ素原子の導入は、医薬品開発において画期的な出来事でした。4-フルオロ-D-フェニルアラニンは、このプロセスにおいて、生物活性化

作用機序

Target of Action

4-Fluoro-D-phenylalanine is a fluorinated phenylalanine that has been used in various pharmaceutical applications . It has been shown to have considerable industrial and pharmaceutical applications, playing an important role as potential enzyme inhibitors as well as therapeutic agents .

Mode of Action

The mode of action of 4-Fluoro-D-phenylalanine is primarily through its interaction with its targets. The incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability, especially in therapeutic proteins and peptide-based vaccines . This compound is a phenylalanine antagonist and may cause inhibition of protein synthesis .

Biochemical Pathways

4-Fluoro-D-phenylalanine is involved in the chemistry of peptides containing fluorinated phenylalanines . It modulates the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .

Result of Action

The result of the action of 4-Fluoro-D-phenylalanine is primarily seen in its effects on the stability and activity of peptides in therapeutic vaccines and enzymes . It also has potential as a tracer for pancreas imaging with positron emission tomography .

Safety and Hazards

将来の方向性

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The direct formation of the C-F bond by fluorinase is the most effective and promising method for the enzymatic synthesis of fluorinated compounds . This could be a significant area of future research.

特性

IUPAC Name |

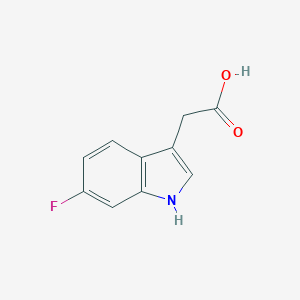

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18125-46-7 | |

| Record name | 4-Fluorophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18125-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963G7O1PVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。